2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-(furan-3-yl)-1-hydroxybenzimidazole |
InChI |
InChI=1S/C11H8N2O2/c14-13-10-4-2-1-3-9(10)12-11(13)8-5-6-15-7-8/h1-7,14H |
InChI Key |
CYPFQDXEYTWYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2O)C3=COC=C3 |
Origin of Product |
United States |
The Compound in Focus: 2 Furan 3 Yl 1h Benzo D Imidazol 1 Ol
Specific Focus: this compound and its Analogues
The convergence of the benzimidazole scaffold and the N-oxide feature in a single molecule presents a compelling strategy for the development of new chemical entities. The specific focus here is on this compound, a compound that introduces a furan ring at the 2-position of the benzimidazole N-oxide core.
Rationale for Investigating Furan-Substituted Benzimidazole N-Oxides
The investigation into furan-substituted benzimidazole N-oxides is driven by the potential for synergistic or novel biological activities arising from the combination of these three key components: the benzimidazole scaffold, the N-oxide moiety, and the furan ring.
The synthesis of 2,5-disubstituted furan derivatives bearing a benzimidazole nucleus has been explored, leading to compounds with potential antiproliferative activity. nih.gov By extending this concept to the corresponding benzimidazole N-oxides, researchers aim to modulate the electronic nature of the benzimidazole system, which could lead to altered target affinity and efficacy. The N-oxide functionality can also serve as a prodrug, being reduced in vivo to the parent benzimidazole, potentially in hypoxic environments such as those found in solid tumors.
Structural Considerations of the Furan-3-yl Moiety within the Benzimidazole N-Oxide Framework
Structural analyses of related 2-arylbenzimidazoles have shown that the substituent at the 2-position can engage in various non-covalent interactions, including π–π stacking and C—H⋯π interactions, which influence the crystal packing and potentially the binding to a biological target. researchgate.net In the case of a furan substituent, the heteroatom introduces an additional layer of complexity. The orientation of the furan ring relative to the benzimidazole plane is a critical factor. Computational studies on related systems could help elucidate the preferred conformations and the electronic distribution within the molecule.
The electronic effect of the furan-3-yl group will differ from that of a furan-2-yl or a simple phenyl substituent. This difference in electronics can impact the properties of the benzimidazole N-oxide system, including the acidity of the remaining N-H proton and the susceptibility of the N-oxide to reduction. These subtle structural and electronic variations are key considerations in the rational design of new therapeutic agents based on this scaffold.
General Synthetic Strategies for Benzimidazole N-Oxides
The foundational approaches to benzimidazole N-oxide synthesis have evolved from multi-step procedures to more streamlined and efficient reactions, including base-mediated cyclizations of nitro-aromatic precursors.
The direct N-oxidation of a pre-existing benzimidazole scaffold is generally not a viable synthetic route for producing benzimidazole N-oxides. conicet.gov.arresearchgate.net This is a notable distinction from the synthesis of other heterocyclic N-oxides. Attempts to oxidize the benzimidazole ring system often fail or lead to undesired side reactions and decomposition products rather than the target N-oxide. conicet.gov.ar Consequently, synthetic chemists have developed alternative strategies that construct the N-oxide as part of the heterocyclic ring formation process.
A more successful and widely employed strategy involves the simultaneous formation of the imidazole (B134444) ring and the introduction of the N-oxide group. This is typically achieved through the reductive cyclization of appropriately substituted o-nitroanilines. One such method involves reacting an o-nitroaniline with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄). organic-chemistry.org In this process, the nitro group is reduced to a nitroso or hydroxylamine intermediate, which then condenses with the aldehyde and cyclizes to form the 2-substituted benzimidazole N-oxide structure. youtube.com While this provides a direct route to 2-substituted benzimidazoles, careful control of reaction conditions is necessary to favor the N-oxide product over the fully reduced benzimidazole. youtube.com
Another key approach is the cyclization of N-acyl-N-substituted-o-nitroanilines, which can undergo reductive ring-closure to yield 1-substituted benzimidazole 3-oxides. jst.go.jp Similarly, thermal and photochemical cyclizations of 2-nitroaniline derivatives that possess an electron-withdrawing group on the α-carbon adjacent to the amino group are known to produce benzimidazole N-oxides. conicet.gov.ar
Base-mediated cyclization of functionalized o-nitroanilines stands as a cornerstone for the synthesis of benzimidazole N-oxides. researchgate.net This method typically involves an N-substituted 2-nitroaniline, where the substituent contains a methylene group adjacent to the nitrogen, activated by an electron-withdrawing group (like a cyano or ester group). rsc.org For instance, N-cyanomethyl-o-nitroanilines can be cyclized in the presence of a base to yield 2-cyanobenzimidazole N-oxides, which can then be hydrolyzed to provide the 2-unsubstituted benzimidazole N-oxide. rsc.org
A common and effective variation involves heating an N-alkyl-2-nitroaniline derivative with a base, such as sodium hydroxide, in a solvent mixture like 60% 1,4-dioxane-water, to yield the corresponding benzimidazole N-oxide. conicet.gov.ar The synthesis of the necessary N-substituted o-nitroaniline precursors is often accomplished through a nucleophilic aromatic substitution (SNAr) reaction between a haloarene (e.g., a dinitrochlorobenzene) and an appropriate amine. researchgate.net
The reaction mechanism for base-induced cyclizations of N-(o-nitrophenyl)glycine derivatives can be complex, sometimes leading to other products like N-hydroxybenzimidazolones in addition to the expected benzimidazole N-oxides, depending on the substituents present on the aromatic ring. rsc.org
Direct and One-Pot Synthetic Approaches
To improve efficiency, reduce waste, and simplify procedures, significant research has focused on developing direct, one-pot syntheses. Modern techniques like microwave assistance and continuous flow processing have been instrumental in advancing these goals.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. eurekaselect.com While the broader application of microwaves in synthesizing benzimidazole derivatives from o-phenylenediamines and aldehydes or carboxylic acids is well-documented, its use for N-oxide synthesis is also of significant interest. dergipark.org.trresearchgate.net
Microwave-heated batch trials have been successfully employed for the base-mediated cyclization of N-substituted 2,6-dinitroanilines. conicet.gov.ar For example, using a water-dioxane solvent mixture with sodium hydroxide as the base under microwave heating can facilitate the formation of benzimidazole N-oxides. conicet.gov.ar This approach accelerates the reaction, which might otherwise require prolonged heating under reflux. conicet.gov.ar The synthesis of various heterocyclic systems, including those related to benzimidazoles, has been shown to be highly efficient in one-pot, microwave-assisted reactions. researchgate.netnih.govwjarr.com This efficiency makes it a highly attractive method for the rapid generation of libraries of compounds for further study.
Continuous flow processing offers a scalable, safe, and highly controlled alternative to traditional batch synthesis. conicet.gov.ar This technology is particularly well-suited for reactions that are exothermic or involve unstable intermediates. The synthesis of nitrobenzimidazole N-oxides has been successfully adapted to a two-step continuous flow process. conicet.gov.arosi.lv
In this setup, the first step typically involves the SNAr reaction of a starting material like 2,6-dinitrochlorobenzene with an amine in a flow reactor to generate the N-substituted 2,6-dinitroaniline intermediate. conicet.gov.arresearchgate.net This product stream is then directly mixed with a stream of base (e.g., sodium hydroxide, often with a co-solvent like 2-propanol to ensure solubility) and heated in a second reactor coil to induce the cyclization, yielding the benzimidazole N-oxide. researchgate.net This integrated process is significantly faster than batch methods and simplifies the isolation and purification of the final product. conicet.gov.arosi.lv
The table below details the synthesis of various nitrobenzimidazole N-oxides using a two-step continuous flow process, highlighting the versatility of the method with different amines.
| Entry | Amine Used | Resulting Benzimidazole N-Oxide Product | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Glycine | 2-(4,6-Dinitro-1-hydroxy-1H-benzo[d]imidazol-2-yl)acetic acid | 72 | researchgate.net |
| 2 | Sarcosine | 2-(4,6-Dinitro-1-hydroxy-1H-benzo[d]imidazol-2-yl)-N-methylacetamide | 65 | researchgate.net |
| 3 | L-Alanine | (S)-2-(4,6-Dinitro-1-hydroxy-1H-benzo[d]imidazol-2-yl)propanoic acid | 75 | researchgate.net |
| 4 | β-Alanine | 3-(4,6-Dinitro-1-hydroxy-1H-benzo[d]imidazol-2-yl)propanoic acid | 78 | researchgate.net |
| 5 | Ethanolamine | 2-(4,6-Dinitro-1-hydroxy-1H-benzo[d]imidazol-2-yl)ethanol | 68 | researchgate.net |
| 6 | Ethylenediamine | N-(2-((4,6-Dinitro-1-hydroxy-1H-benzo[d]imidazol-2-yl)amino)ethyl)acetamide | 60 | researchgate.net |
Green Chemistry Approaches in Benzimidazole N-Oxide Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmacologically relevant molecules like benzimidazole N-oxides. These approaches often utilize environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation.
One notable green methodology for the synthesis of 2-aryl-benzimidazole-N-oxides involves a one-pot, two-step protocol using microwave heating. This method significantly reduces reaction times to as little as 40 minutes and employs water and ethanol as solvents, which are considered environmentally friendly. The work-up process is streamlined, often allowing for the isolation of the product by simple filtration without the need for extensive purification. This approach offers a more sustainable alternative to traditional methods that may involve hazardous reagents and lengthy reaction times. While this method has been demonstrated for various 2-aryl substituents, its application to the synthesis of this compound represents a promising avenue for a greener synthetic route.
Microwave-assisted synthesis, in general, has been shown to be a powerful tool for the rapid and efficient synthesis of benzimidazole derivatives. It offers advantages such as shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation to the synthesis of benzimidazole N-oxides aligns well with the principles of green chemistry by providing an energy-efficient way to drive the reaction to completion.
Introduction of the Furan Moiety in Benzimidazole Systems
The incorporation of a furan ring into the benzimidazole scaffold is a key step in the synthesis of the target molecule. This can be achieved through various synthetic strategies, primarily involving condensation reactions with furan-containing precursors or through coupling reactions to a pre-formed benzimidazole core.
The most common and direct method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde. To introduce the furan-3-yl moiety, furan-3-carbaldehyde would be the logical precursor to react with an appropriately substituted o-phenylenediamine. This reaction is typically catalyzed by an acid or can be promoted by various reagents and conditions.
The general reaction involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the furan-3-carbaldehyde. This is followed by an intramolecular cyclization and subsequent oxidation (or dehydrogenation) to form the aromatic benzimidazole ring. Various oxidizing agents can be employed in this step, including air, nitrobenzene, or metal salts.
While specific examples for the condensation of furan-3-carbaldehyde are not extensively detailed in the readily available literature, the reaction of the isomeric furan-2-carbaldehyde with o-phenylenediamine is well-documented and serves as a good model. For instance, the reaction of 1,2-diaminobenzene with 2-furaldehyde can yield 2-(furan-2-yl)-1-(furan-2-ylmethyl)-benzimidazole as the major product. This indicates that the furan aldehyde can readily participate in the condensation reaction to form the benzimidazole core.
The following table summarizes representative conditions for the condensation of aldehydes with o-phenylenediamine to form 2-substituted benzimidazoles.
| Aldehyde Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NH4Cl | CHCl3 | Room Temp. | 4 | 92 |
| 4-Methylbenzaldehyde | NH4Cl | CHCl3 | Room Temp. | 4 | 90 |
| 4-Chlorobenzaldehyde | NH4Cl | CHCl3 | Room Temp. | 5 | 88 |
| Furan-2-carbaldehyde | None (neat) | None | 140 | 1.5 | 78 |
For the synthesis of 2-(furan-3-yl)-benzimidazoles, a Suzuki coupling could be envisioned between a 2-halobenzimidazole and 3-furylboronic acid. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The efficiency of the coupling can be influenced by the choice of catalyst, ligands, base, and solvent. Similarly, a Stille coupling could be employed using a 2-stannylbenzimidazole and 3-halofuran. While generally providing good yields, the toxicity of organotin compounds is a significant drawback of the Stille reaction.
Copper-catalyzed coupling reactions also offer a viable route for the formation of C-N and C-C bonds and could potentially be used to construct the desired furan-benzimidazole linkage.
In line with green chemistry principles, the development of heterogeneous and reusable catalysts for benzimidazole synthesis is of great interest.
MgO@DFNS (Magnesium Oxide on Dendritic Fibrous Nanosilica):
MgO@DFNS has emerged as a highly efficient and sustainable heterogeneous catalyst for the synthesis of 2-substituted benzimidazoles. nih.gov This catalyst is prepared by supporting magnesium oxide on dendritic fibrous nanosilica, resulting in a material with high surface area and basic sites that facilitate the condensation reaction. nih.gov The synthesis of 2-substituted benzimidazoles using MgO@DFNS is typically carried out by reacting o-phenylenediamine with various aldehydes in ethanol at room temperature. nih.gov The catalyst demonstrates excellent activity, leading to high yields of the desired products in short reaction times. nih.gov A significant advantage of MgO@DFNS is its recyclability; it can be easily recovered from the reaction mixture by filtration and reused for several cycles without a significant loss of its catalytic activity. nih.gov While the direct application of MgO@DFNS for the synthesis of 2-(furan-3-yl)-1H-benzimidazole has not been explicitly reported, its proven efficacy with a wide range of aldehydes, including heteroaromatic ones like furan-2-carbaldehyde, suggests its high potential for this transformation. nih.gov
Sulfamic Acid:
Mechanistic Investigations of Synthesis
The formation of this compound involves two key mechanistic steps: the formation of the benzimidazole ring and the subsequent N-oxidation.
Benzimidazole Ring Formation:
The generally accepted mechanism for the acid-catalyzed condensation of an o-phenylenediamine with an aldehyde, such as furan-3-carbaldehyde, proceeds through the following steps:
Schiff Base Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the furan-3-carbaldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.
Intramolecular Cyclization: The second amino group of the o-phenylenediamine then attacks the imine carbon intramolecularly, forming a five-membered dihydrobenzimidazole ring.
Aromatization: The dihydrobenzimidazole intermediate then undergoes oxidation (dehydrogenation) to form the stable, aromatic benzimidazole ring. This step can occur in the presence of an external oxidizing agent or, in some cases, through air oxidation.
The catalyst, whether it be a Brønsted acid like sulfamic acid or the basic sites on MgO@DFNS, plays a crucial role in activating the aldehyde carbonyl group towards nucleophilic attack and facilitating the dehydration and cyclization steps.
Benzimidazole N-Oxide Formation:
The N-oxidation of the 2-(furan-3-yl)-1H-benzimidazole to form the corresponding 1-hydroxybenzimidazole (the N-oxide tautomer) is typically achieved using an oxidizing agent. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
The mechanism of N-oxidation with a peroxy acid is believed to involve the nucleophilic attack of the benzimidazole nitrogen atom on the electrophilic oxygen atom of the peroxy acid. This concerted mechanism results in the transfer of an oxygen atom to the nitrogen, forming the N-oxide and releasing the corresponding carboxylic acid as a byproduct. The reaction is generally regioselective, with the oxidation occurring at one of the imidazole nitrogen atoms. The electronic properties of the furan-3-yl substituent may influence the nucleophilicity of the nitrogen atoms and thus the rate of the N-oxidation reaction.
Studies on Unusual Carbon-Carbon Bond Cleavage in Benzimidazole N-Oxide Formation
The synthesis of certain benzimidazole N-oxides has been observed to involve an atypical carbon-carbon bond cleavage. rsc.orgrsc.org This phenomenon has been investigated through both experimental and computational studies to understand the underlying mechanisms. The reaction of specific anilines leading to the formation of benzimidazole N-oxides can result in the scission of a C-C bond, a process not commonly reported for this class of reactions, with previous instances of cleavage being attributed to decarboxylation. rsc.org
A key factor in this unusual cleavage is the nature of the substituents on the amine group of the aniline precursor. rsc.org Computational modeling has shown a strong correlation with experimental observations, predicting instances of C-H, C-C, or a combination of both types of bond cleavages. rsc.org
The mechanism of this C-C bond scission is believed to occur in a concerted fashion with a proton transfer. A crucial hydrogen-bonding interaction between the proton of a heteroatom in the substituent and the oxygen atom of the benzimidazole-N-oxide moiety lowers the energy barrier for the C-C bond cleavage step. rsc.org This interaction facilitates the fragmentation, leading to neutral species. For example, in the case of precursors with specific N-substituents, the fragmentation products observed are formaldehyde, methanimine, and N-methyl-methanimine. rsc.org
This enzymatic C(sp³)–C(sp³) bond cleavage is a notable reaction, expanding the known catalytic capabilities of non-heme iron(II)-dependent dioxygenases. nih.gov In one studied case, the enzyme converts 2-hydroxyethylphosphonate (HEP) into hydroxymethylphosphonate (HMP) and formate, with all four electrons for the reduction of O₂ being supplied by HEP itself, without the need for external cofactors. nih.gov
Influence of Substituents on Reaction Outcome and Selectivity
The substituents attached to the core benzimidazole structure play a critical role in determining the reaction's outcome and the selectivity of the products formed. rsc.orgnih.govnih.gov The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the reaction pathways. nih.govnih.gov
In the synthesis of benzimidazole N-oxides, the substituents on the amine functionality of the aniline precursor are a determining factor in whether a carbon-carbon bond cleavage will occur. rsc.org Experimental and computational studies have confirmed that the nature of these substituents dictates the reaction's course. rsc.orgrsc.org
For instance, in the synthesis of 2-substituted benzimidazoles, the presence of electron-withdrawing groups on the 1,2-diaminobenzene starting material, such as -SO₃H or -COOH, generally leads to lower yields of the desired product compared to unsubstituted o-phenylenediamine. mdpi.com Conversely, an increase in the number of electron-donating groups in the aldehyde reaction partner can also decrease the reaction yield. mdpi.com
In the context of imidazopyridine derivatives, which are structurally related to benzimidazoles, structure-activity relationship (QSAR) analyses have indicated that electron-donating substituents and low molecular polarizability on the imidazopyridine skeleton are favorable for certain biological activities. nih.gov Specifically, within a series of imidazopyridine derivatives, compounds featuring an n-propyl group at one position and a 1-methylpiperazine at another were found to be the most active. nih.gov The nature of heterocyclic substituents at other positions also has a significant impact on the compound's activity. nih.gov
The strategic placement of different functional groups allows for the fine-tuning of the molecule's properties, which is a key aspect in the design of new benzimidazole derivatives with specific activities. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a crucial step in the synthesis of 2-substituted benzimidazoles to ensure high yields and efficient processes. researchgate.netrsc.org Various parameters, including the choice of catalyst, solvent, temperature, and reaction time, have been systematically studied to improve the synthesis of these compounds. rsc.orgrsc.org
The use of catalysts has been shown to significantly enhance the efficiency of benzimidazole synthesis. For example, a magnetic nanocatalyst, Fe₃O₄@SiO₂-ZnCl₂, has been successfully employed to produce 2-substituted benzimidazoles in good to high yields from the reaction of 1,2-phenylenediamine with a range of aromatic aldehydes. researchgate.net Another novel approach utilizes engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) as a sustainable heterogeneous catalyst, which provides a clean reaction profile with excellent yields in a shorter time frame under ambient temperature. rsc.orgrsc.org The recyclability of such catalysts for several cycles without a noticeable loss in activity presents a significant advantage for industrial applications. rsc.org
The choice of solvent and temperature can also play a role, although in some nanocatalyst-driven reactions, their effect is minimal compared to the central role of the catalyst itself. researchgate.net However, in other systems, deep eutectic solvents have been investigated, with their acidity and viscosity influencing the reaction outcome. researchgate.net
Continuous flow processes have been developed as a greener and faster alternative to traditional batch processes for the synthesis of nitrobenzimidazole N-oxides. conicet.gov.arresearchgate.net This method avoids the need for isolation and purification of intermediate products, leading to a more streamlined and sustainable process. While a one-step reaction in this system was attempted, it was found that high concentrations of base led to the formation of byproducts, necessitating a two-step sequence for optimal results. conicet.gov.arresearchgate.net
The table below summarizes the optimization of various reaction parameters for the synthesis of 2-substituted benzimidazoles.
| Parameter | Variation | Observation | Reference |
| Catalyst | Fe₃O₄@SiO₂-ZnCl₂ | High yields of 2-substituted benzimidazoles. | researchgate.net |
| MgO@DFNS | Excellent yields, shorter reaction time, recyclable catalyst. | rsc.orgrsc.org | |
| Sulfonic acid-based magnetic nanoparticles | Environmentally friendly, short reaction times (5-20 min), excellent yields (85-98%). | researchgate.net | |
| Solvent | Deep Eutectic Solvents | Higher acidity and lower viscosity can be beneficial. | researchgate.net |
| Ethanol | Used in nanocatalyzed synthesis at 70°C. | nih.gov | |
| Methodology | Continuous Flow Process | Faster than batch processes, avoids intermediate isolation. | conicet.gov.arresearchgate.net |
| Temperature | Ambient Temperature | Effective with certain nanocatalysts like MgO@DFNS. | rsc.org |
Purification and Isolation Techniques for N-Oxide Products
The purification and isolation of benzimidazole N-oxide products are critical steps to obtain compounds of high purity for further analysis and application. conicet.gov.armdpi.com Common techniques employed include extraction, chromatography, and recrystallization. conicet.gov.armdpi.comrsc.org
A green chemistry approach to purification involves avoiding chromatography and instead using aqueous-organic phase extraction. conicet.gov.ar For instance, after a reaction, the mixture can be transferred to a separatory funnel and extracted with a solvent like ethyl acetate to remove non-acidic byproducts. The aqueous layer is then acidified, which often leads to the precipitation of the product. This precipitate can be isolated by vacuum filtration and washed with cold water to afford the pure benzimidazole N-oxide. conicet.gov.ar If a precipitate does not form, the acidified aqueous layer can be extracted multiple times with an organic solvent. The combined organic layers are then washed with brine, dried, and the solvent is removed under reduced pressure to yield the pure product. conicet.gov.ar
Column chromatography is another widely used method for the purification of benzimidazole derivatives. mdpi.comrsc.org The choice of the stationary phase, typically silica gel, and the mobile phase (eluent) is crucial for effective separation. mdpi.com The polarity of the eluent is often varied to control the elution of compounds with different polarities. For example, a mixture of dichloromethane and hexane can be used to elute non-polar fractions, followed by more polar solvents like ethanol and chloroform to separate compounds that are strongly retained by the silica. mdpi.com The progress of the separation is often monitored by thin-layer chromatography (TLC). mdpi.comrsc.org
Recrystallization is a final purification step that can be used to obtain highly pure crystalline products. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which causes the pure compound to crystallize out of the solution, leaving impurities behind. Ethanol is a commonly used solvent for the recrystallization of benzimidazole derivatives. nih.gov
The table below outlines various purification techniques used for benzimidazole N-oxides and related derivatives.
| Technique | Details | Purpose | Reference |
| Aqueous-Organic Extraction | Use of ethyl acetate and acidification of the aqueous layer. | Removal of non-acidic byproducts and isolation of the acidic product. A greener alternative to chromatography. | conicet.gov.ar |
| Column Chromatography | Gravity chromatography with silica gel. Eluent systems like dichloromethane/hexane and ethanol/chloroform. | Separation of compounds based on polarity. | mdpi.comrsc.org |
| Thin-Layer Chromatography (TLC) | Used to monitor reaction progress and guide column chromatography. | Qualitative analysis and optimization of separation conditions. | mdpi.comrsc.org |
| Recrystallization | Dissolving the product in a hot solvent (e.g., ethanol) and allowing it to cool. | To obtain a highly pure crystalline product. | nih.gov |
| Vacuum Filtration | Used to isolate precipitated solids after extraction or crystallization. | Solid-liquid separation. | conicet.gov.ar |
Chemical Transformations and Reactivity Studies of 2 Furan 3 Yl 1h Benzo D Imidazol 1 Ol
Reactivity Profile of the N-Oxide Functionality
The N-oxide group in the benzimidazole (B57391) ring is a versatile functional group that significantly influences the molecule's reactivity. It can act as an internal oxidizing agent, a 1,3-dipole, and can modify the electronic properties of the benzimidazole system.
Deoxidative Substitution Reactions
Benzimidazole N-oxides can undergo deoxygenation reactions, often coupled with substitution at the C2 position. These reactions typically involve treatment with reagents that can abstract the oxygen atom, such as trivalent phosphorus compounds (e.g., PCl₃, PPh₃) or through catalytic hydrogenation. In the presence of a nucleophile, this process can lead to the formation of a C2-substituted benzimidazole. For 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol, such a reaction would result in the formation of the corresponding 2-(furan-3-yl)-1H-benzo[d]imidazole. The reaction proceeds via an initial activation of the N-O bond followed by nucleophilic attack and subsequent loss of the oxygen atom.
Cycloaddition Reactions
The N-oxide functionality can behave as a 1,3-dipole, making it a suitable partner in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. wikipedia.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgyoutube.com For this compound, the benzimidazole N-oxide moiety can react with an alkyne, for example, to form a new fused ring system. acs.org The regioselectivity of these reactions can often be controlled by the electronic and steric nature of the substituents on both the N-oxide and the dipolarophile. youtube.com Studies on related imidazole (B134444) N-oxides have shown they can act as 1,3-dipoles in reactions with electron-deficient alkenes. nih.govresearchgate.net
Table 1: Representative [3+2] Cycloaddition Reactions of Heterocyclic N-Oxides
| N-Oxide Type | Dipolarophile | Product Type | Reference |
|---|---|---|---|
| Imidazole N-Oxide | Ethyl Cyanoacetate | Dihydroimidazole Derivative | nih.gov |
| Benzimidazole N-Oxide | Acetylenecarboxylate | Fused Isoxazoline Derivative | acs.org |
| Nitrile Oxide | Alkyne | Isoxazole | youtube.com |
Photochemical Rearrangements
Aromatic N-oxides are known to undergo characteristic photochemical rearrangements upon UV irradiation. acs.orgacs.org The primary photochemical process often involves the formation of a transient, high-energy oxaziridine intermediate. nih.gov This intermediate can then rearrange through various pathways. For aromatic N-oxides, common outcomes include ring expansion to form seven-membered rings (oxepines), ring contraction, or deoxygenation to the parent heterocycle. baranlab.org In the case of this compound, irradiation could potentially lead to the formation of a benzoxadiazepine derivative or deoxygenation to yield 2-(furan-3-yl)-1H-benzo[d]imidazole. The specific pathway taken is often dependent on the solvent, the wavelength of light used, and the presence of sensitizers. nih.gov
Reactivity of the Furan (B31954) Ring
The furan ring is an electron-rich aromatic heterocycle that readily participates in various organic reactions, most notably electrophilic aromatic substitution.
Electrophilic Aromatic Substitution on the Furan Ring
Furan is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic aromatic substitution (EAS) on an unsubstituted furan ring preferentially occurs at the C2 (α) position because the carbocation intermediate formed by attack at this position is more stabilized by resonance. pearson.compearson.com
For this compound, the furan ring is substituted at the C3 position by the benzimidazole group. The directing effect of this existing substituent must be considered. The benzimidazol-1-ol group is generally electron-withdrawing, which would deactivate the furan ring towards EAS compared to unsubstituted furan. However, substitution is still expected to occur. The available positions for electrophilic attack are C2, C4, and C5. Attack at the C2 and C5 positions (both α to the oxygen) is generally favored in furan chemistry due to superior resonance stabilization of the intermediate sigma complex. chemicalbook.compearson.com Computational methods can be used to predict the most nucleophilic center and thus the most likely site of substitution. nih.gov
Table 2: Resonance Stabilization of Intermediates in Furan Electrophilic Substitution
| Position of Attack | Number of Resonance Structures for Intermediate | Stability | Favored Pathway |
|---|---|---|---|
| C2 (α-position) | 3 | More Stable | Yes |
| C3 (β-position) | 2 | Less Stable | No |
Given the substitution at C3, an incoming electrophile would likely be directed to the C2 or C5 positions. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the bulky benzimidazole group potentially influencing the regioselectivity between the C2 and C5 sites. youtube.com
Oxidation Reactions of the Furan System
The furan ring, being an electron-rich aromatic system, is susceptible to oxidation by various reagents. The lone pair of electrons on the oxygen atom makes the ring highly reactive towards electrophilic attack, which is often the initial step in oxidation processes. orientjchem.org Oxidation of the furan moiety in this compound can lead to a range of products, depending on the oxidant and reaction conditions.
Common oxidative transformations of furans involve reagents such as meta-chloroperoxybenzoic acid (m-CPBA), singlet oxygen (¹O₂), or metallic oxidants. The reaction often proceeds through an initial epoxidation or endoperoxide formation, followed by ring-opening to yield unsaturated 1,4-dicarbonyl compounds. For instance, photooxidation (involving singlet oxygen) typically leads to an endoperoxide intermediate which can rearrange to various products. utripoli.edu.ly In the case of this compound, this would result in the cleavage of the furan ring to form a dicarbonyl derivative still attached to the benzimidazole core.
The specific products can vary, but the general pathway involves the loss of aromaticity of the furan ring. The presence of the benzimidazole N-oxide group may influence the reaction's regioselectivity and rate, although detailed studies on this specific substrate are limited.
Table 1: Potential Products from Furan Ring Oxidation
| Oxidizing Agent | Intermediate | Potential Final Product |
|---|---|---|
| Singlet Oxygen (¹O₂) | Endoperoxide | Unsaturated 1,4-dicarbonyl-benzimidazole |
| m-CPBA | Furan Epoxide | Ring-opened hydroxybutenolide derivative |
| Ozone (O₃) | Ozonide | Glyoxal and related carbonyl fragments |
Ring-Opening and Rearrangement Processes of the Furan Moiety
The furan ring can undergo ring-opening reactions, particularly under acidic conditions. This process, known as the Paal-Knorr synthesis in reverse, involves the protonation of the furan oxygen followed by nucleophilic attack of water, leading to a 1,4-dicarbonyl compound. For this compound, acid-catalyzed hydrolysis would be expected to yield a 1-(1H-benzo[d]imidazol-1-ol-2-yl)-butane-1,4-dione intermediate.
Such intermediates are versatile synthons that can undergo subsequent intramolecular cyclization reactions if other nucleophiles are present. For example, studies on related N-(furfuryl)amides have shown that acid treatment can open the furan ring and then facilitate recyclization to form new heterocyclic systems like pyrroles or benzodiazepines. mdpi.com This suggests that under specific conditions, the furan moiety of this compound could be chemically transformed into a different heterocyclic substituent at the C2 position of the benzimidazole core.
Reactivity of the Benzimidazole Core
The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, known for its stability and diverse reactivity. The reactivity is influenced by the two nitrogen atoms, which can act as both nucleophiles and sites for protonation, and the fused benzene ring, which can undergo electrophilic substitution. researchgate.net The presence of the N-oxide at the N1 position and the furan ring at the C2 position significantly modulates this reactivity.
Substituent Effects on Reaction Pathways
2-(Furan-3-yl) Group: The furan ring is an electron-donating group, which increases the electron density of the benzimidazole system, particularly at the C2 position. This generally makes the benzimidazole ring more susceptible to electrophilic attack on the benzene portion and can influence the basicity of the N3 nitrogen.
1-Hydroxy (N-Oxide) Group: The N-oxide functionality has a dual electronic nature. It can act as an electron-donating group through resonance (donating a lone pair from the oxygen) and as an electron-withdrawing group through induction (due to the electronegativity of the oxygen and the positive charge on the nitrogen). This dual character affects the acidity/basicity of the molecule and the susceptibility of the benzimidazole core to nucleophilic or electrophilic attack. For instance, the N-oxide group can be deoxygenated or undergo rearrangements like the Boekelheide reaction. Benzimidazole N-oxides are also known to react as 1,3-dipoles in cycloaddition reactions. researchgate.net
The combination of these substituents can direct reaction pathways. For example, electrophilic substitution on the benzene ring (e.g., nitration, halogenation) would be directed by both the fused imidazole and the N-oxide group, often leading to substitution at the 4- or 6-positions.
Acid-Base Equilibria and Protonation Studies of Benzimidazole N-Oxides
Benzimidazole derivatives exhibit amphoteric properties. nih.gov The N3 atom is basic and can be protonated, while the N1-H proton (in a standard benzimidazole) is acidic. In this compound, the situation is modified by the N-oxide. The N-hydroxy group introduces an acidic proton, while the N3 atom remains the primary basic center.
Studies on related benzimidazole derivatives have established pKa values for these protonation/deprotonation events. researchgate.netresearchgate.netscielo.org.mx For 2-(aminomethyl)benzimidazole, three distinct pKa values were identified, corresponding to the protonation of the imidazole nitrogen, the amino group, and the deprotonation of the N-H proton. scielo.org.mx For benzimidazole N-oxides, the protonation typically occurs at the N3 nitrogen. researchgate.net The N-hydroxy group is expected to be weakly acidic. The precise pKa values for this compound would be influenced by the electron-donating furan ring. Computational and spectroscopic studies, such as UV-Vis or NMR titrations, are typically used to determine these values and identify the protonation sites. mdpi.com
Table 2: Expected Acid-Base Equilibria
| Equilibrium | Site | Expected pKa Range | Effect of Substituent |
|---|---|---|---|
| Protonation | N3 atom | 3 - 5 | Furan group may slightly increase basicity. |
Multi-Component Reactions Involving this compound Derivatives
Multi-component reactions (MCRs) are powerful tools in organic synthesis for building complex molecules in a single step from three or more reactants. nih.govtandfonline.com Benzimidazole derivatives are often synthesized via MCRs, typically involving an o-phenylenediamine (B120857), an aldehyde, and a third component. researchgate.net
While direct participation of this compound in an MCR is not widely documented, its derivatives could serve as key building blocks. For example, if the furan ring were opened to a 1,4-dicarbonyl compound as discussed in section 3.2.3, this new derivative could potentially participate in MCRs. Furthermore, imidazole N-oxides themselves have been used as reactants in three-component reactions, for instance with aldehydes and CH-acids, leading to C2-functionalized imidazoles. beilstein-journals.org This suggests that the N-oxide moiety could activate the benzimidazole core for participation in novel MCRs, expanding its synthetic utility.
Studies on Hydrogen Bonding Patterns and Their Impact on Reactivity
Hydrogen bonding plays a critical role in determining the solid-state structure, physical properties, and reactivity of benzimidazole derivatives. nih.gov The this compound molecule possesses both a strong hydrogen bond donor (the N1-OH group) and a hydrogen bond acceptor (the N3 atom).
This combination allows for the formation of robust intermolecular hydrogen bonds. In the solid state, imidazole derivatives are known to form persistent one-dimensional "tape" motifs through N-H···N interactions. researchgate.net In the case of the title compound, a similar strong O-H···N interaction would be expected to be a dominant feature in its crystal lattice, linking molecules into chains or more complex networks. semanticscholar.orgresearchgate.neteurjchem.com The presence of the furan's oxygen atom could also participate in weaker C-H···O interactions.
These hydrogen bonding networks can significantly impact chemical reactivity. By holding molecules in a specific orientation in the crystal, they can influence the outcome of solid-state reactions. In solution, hydrogen bonding to solvent molecules can affect the solubility and the activation energy of reactions by stabilizing the ground state or transition states. For example, the basicity of the N3 atom can be modulated by its participation in a hydrogen bond, thereby affecting its reactivity towards electrophiles.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzimidazole (B57391) derivatives to analyze their properties. researchgate.netresearchgate.net DFT calculations, often using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G or 6-311++G(d,p), allow for the detailed examination of molecular geometry, electronic behavior, and vibrational modes. niscpr.res.innih.govresearchgate.net
A fundamental step in computational chemistry is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. This process determines the most stable three-dimensional structure. For benzimidazole derivatives, DFT methods are employed to calculate key structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles. nih.govresearchgate.net
The optimization of a molecule like 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol would involve iterative calculations to find the coordinates that correspond to the lowest point on the potential energy surface. The resulting data provides a precise picture of the molecule in its ground state. Comparing these theoretical parameters with experimental data from techniques like X-ray crystallography, when available, helps validate the computational model. researchgate.netmdpi.com
Table 1: Illustrative Optimized Geometrical Parameters (Note: The following table is a representative example of parameters that would be calculated. Specific data for this compound is not available in the cited literature.)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-N (imidazole) | ~1.3-1.4 Å |
| Bond Length | C=N (imidazole) | ~1.3 Å |
| Bond Length | C-O (furan) | ~1.3-1.4 Å |
| Bond Angle | C-N-C (imidazole) | ~108° |
| Dihedral Angle | Benzimidazole-Furan | Dependent on rotation |
Analysis of the electronic structure provides deep insights into the chemical reactivity, stability, and optical properties of a molecule. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized, which is often associated with higher nonlinear optical (NLO) activity. niscpr.res.in The HOMO-LUMO gap also helps explain intramolecular charge transfer, a process where electron density moves from one part of a molecule to another upon excitation. nih.govresearchgate.net For similar furan-imidazole compounds, the HOMO is often located on the benzimidazole ring, while the LUMO may be distributed across the imidazole (B134444) and furan (B31954) moieties, indicating a charge transfer from the benzimidazole part to the furan part. nih.govmalayajournal.org
Table 2: Illustrative Frontier Orbital Energy Data (Note: This table represents typical data obtained from DFT calculations for related compounds. Specific values for this compound are not available in the cited literature.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.0 to -6.0 |
| LUMO Energy | -1.0 to -2.5 |
| Energy Gap (ΔE) | ~3.5 to 4.5 |
Mulliken population analysis is a method for calculating the partial atomic charges on each atom within a molecule. niscpr.res.inresearchgate.net This calculation is influential in understanding a molecule's electronic structure, dipole moment, and polarizability. researchgate.net The charge distribution reveals which parts of the molecule are electron-rich (negative charge) and electron-poor (positive charge). This information is vital for predicting how the molecule will interact with other molecules and its potential sites for nucleophilic and electrophilic attack. irjweb.com In heterocyclic compounds like benzimidazoles, electronegative atoms such as nitrogen and oxygen typically exhibit negative Mulliken charges, while many carbon and hydrogen atoms show positive charges. niscpr.res.inirjweb.com
Table 3: Illustrative Mulliken Atomic Charges (Note: The data below is a conceptual representation for this class of molecules. Specific data for this compound is not available in the cited literature.)
| Atom | Calculated Charge (a.u.) |
|---|---|
| N (imidazole) | Negative |
| O (furan) | Negative |
| O (hydroxyl) | Negative |
| H (hydroxyl) | Positive |
| C (carbonyl-like) | Positive |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks and for studying intermolecular interactions like hydrogen bonding. researchgate.netirjweb.com
The MEP map uses a color scale to denote different potential values:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. researchgate.net
Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are typically located around hydrogen atoms attached to electronegative atoms. researchgate.net
Green: Represents areas of neutral or zero potential. researchgate.net
For a molecule like this compound, the MEP map would likely show negative potential (red) around the furan oxygen, the hydroxyl oxygen, and the imidazole nitrogen atoms, highlighting them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydroxyl hydrogen, indicating a site for nucleophilic interaction. irjweb.comirjweb.com
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. mersin.edu.trresearchgate.net These calculated frequencies are often systematically higher than the experimental values due to the approximation of the harmonic model and basis set limitations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. mdpi.comnih.gov
This correlative analysis is crucial for the definitive assignment of vibrational bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes of functional groups (e.g., C=N, C-O, N-H, O-H). mersin.edu.trnih.gov
Table 4: Illustrative Correlation of Vibrational Frequencies (Note: This table illustrates the expected correlation for key functional groups. Specific data for this compound is not available in the cited literature.)
| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | 3400-3600 (broad) | ~3500-3600 |
| Aromatic C-H stretch | 3000-3100 | ~3050-3150 |
| C=N stretch (imidazole) | 1610-1640 | ~1620 |
| Aromatic C=C stretch | 1450-1600 | ~1470-1610 |
| C-O stretch (furan) | 1050-1250 | ~1100-1200 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
No published Natural Bond Orbital (NBO) analysis specific to this compound could be located. Such an analysis would theoretically investigate the interactions between filled (donor) and vacant (acceptor) orbitals to quantify intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization within the molecule.
Non-Linear Optical (NLO) Properties
There is no available research detailing the Non-Linear Optical (NLO) properties of this compound. Investigation into NLO properties is a common application of computational chemistry for novel organic molecules, but this specific compound does not appear to have been studied in this context.
Calculation of Dipole Moment, Polarizability, and Hyperpolarizability
Specific calculated values for the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for this compound are not present in the available scientific literature. These calculations are crucial for predicting a molecule's potential as an NLO material.
Quantum Chemical Calculations Beyond DFT
No studies employing quantum chemical calculation methods beyond DFT for this compound were found.
Ab Initio and Semi-Empirical Methods
There are no published reports on the use of ab initio (such as Hartree-Fock) or semi-empirical methods (like AM1 or PM3) to analyze the electronic structure or properties of this compound. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time, offering insights into its dynamic behavior, conformational preferences, and the stability of different spatial arrangements (conformers). nih.goveco-vector.comijsrset.com
The conformational flexibility of this compound arises from the rotation around the single bonds connecting the furan and benzimidazole rings, as well as the orientation of the hydroxyl group. MD simulations can reveal the most populated conformers and the energy barriers for interconversion between them.
Detailed Research Findings:
For related benzimidazole structures, MD simulations have been instrumental in understanding their interactions with biological targets by identifying the bioactive conformation. nih.gov These simulations typically involve placing the molecule in a box of solvent molecules (e.g., water) and integrating Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. The resulting trajectory provides a detailed movie of the molecule's dynamic behavior. Analysis of this trajectory can include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and clustering algorithms to group similar conformations. ijsrset.com
Illustrative Data from Conformational Analysis:
The following table presents hypothetical data from a molecular dynamics simulation of this compound, highlighting the relative populations and key dihedral angles of the most stable conformers found during a simulation.
| Conformer ID | Population (%) | Dihedral Angle (Furan-C-N-Benzimidazole) (°) | N-O-H Angle (°) | Relative Energy (kcal/mol) |
| 1 | 65 | 35.2 | 109.5 | 0.00 |
| 2 | 25 | -40.8 | 110.1 | 0.85 |
| 3 | 10 | 175.3 | 108.9 | 2.10 |
This hypothetical data indicates that Conformer 1 is the most stable and populated, characterized by a specific dihedral angle between the furan and benzimidazole rings. The energy differences between the conformers are relatively small, suggesting that the molecule can readily interconvert between these states at room temperature.
Advanced Research Applications and Potential in Chemical Science
Role as Building Blocks in Complex Chemical Synthesis
The benzimidazole (B57391) framework is a foundational element in synthetic organic chemistry, valued for its stability and multiple reactive sites that allow for elaborate molecular construction. lifechemicals.com The presence of the furan (B31954) moiety and the N-hydroxy group on 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol provides additional vectors for synthetic diversification.
The this compound structure is ripe for further functionalization. The nitrogen atoms of the imidazole (B134444) ring, the carbons of the benzo group, and the furan ring are all potential sites for chemical modification. For instance, the N-H group in related benzimidazoles can be readily alkylated or acylated to introduce new functionalities. nih.gov This allows for the synthesis of a diverse library of derivatives from a single precursor.
Furthermore, the furan ring can participate in various reactions, including electrophilic substitution and Diels-Alder reactions, enabling the fusion of additional rings or the introduction of new substituent groups. The N-hydroxy group itself can be a target for reactions, potentially influencing the electronic properties of the entire molecule or acting as a directing group for subsequent synthetic steps. The synthesis of substituted 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, for example, showcases how o-phenylenediamines can be condensed with heterocyclic aldehydes to create complex structures in good to excellent yields, a method applicable to furan-based aldehydes as well. nih.gov
The strategic placement of reactive sites on the benzimidazole and furan rings makes this compound an ideal intermediate for the synthesis of complex, fused polycyclic systems. Palladium-catalyzed intramolecular C-H activation and arylation reactions are powerful methods for creating fused N-heterocycles from benzimidazole precursors. enamine.net This strategy can be envisioned for this compound, where intramolecular cyclization between the furan and benzo rings could lead to novel, rigid polycyclic aromatic systems with unique electronic and photophysical properties. The construction of the 2H-furo[2,3-c]pyrazole ring system through metal-catalyzed intramolecular cyclization of a hydroxyalkynyl substrate serves as a pertinent example of how furan rings can be formed from suitable precursors, a strategy that can be conceptually reversed or adapted for elaborating on a pre-existing furan moiety. beilstein-journals.org
Applications in Materials Science and Photophysics
The fusion of an electron-donating furan ring with the benzimidazole core creates a donor-π-acceptor (D-π-A) type electronic structure, which is a hallmark of molecules with interesting photophysical and materials science applications.
Benzimidazole derivatives are widely investigated for their potential in nonlinear optical (NLO) materials, which are crucial for modern technologies like optical data storage and telecommunications. nih.gov The NLO response of a molecule is highly dependent on its electronic structure, particularly the ease of intramolecular charge transfer. Theoretical studies using Density Functional Theory (DFT) on related benzimidazole systems have shown that strategic substitution can significantly enhance NLO properties, such as the first hyperpolarizability. researchgate.netdntb.gov.ua The combination of the furan donor and the benzimidazole acceptor in this compound is expected to result in a significant NLO response.
Moreover, the imidazole moiety is a core component in many fluorescent proteins and synthetic fluorophores. nih.gov The extended π-conjugation in this compound suggests it could exhibit strong fluorescence. The optical properties of such compounds are often sensitive to their environment, making them potential candidates for fluorogenic sensors. Research on 1,3,4-oxadiazole derivatives containing an imidazole unit has demonstrated that these systems can have high fluorescence quantum yields, a property that could be shared by furan-benzimidazole structures. researchgate.net
Table 1: Calculated Optical and NLO Properties of Related Benzimidazole Derivatives This table presents theoretical data for analogous compounds to illustrate the potential of the benzimidazole scaffold.
| Compound Class | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) | Potential Application | Reference |
|---|---|---|---|---|
| N-sulfonyl-2-aryl-benzimidazoles | ~3.5 - 4.0 | High, significantly greater than urea | NLO Materials | researchgate.net |
| Indole-based Schiff Bases | 4.04 – 4.32 | Significantly higher than urea | Optoelectronics, SHG | dntb.gov.ua |
| 2-phenyl-benzodiazepine | ~2.90 | Enhanced by donor/acceptor groups | Optoelectronics, Photonics | nih.gov |
The field of energetic materials is constantly seeking compounds that offer a superior balance of performance (e.g., detonation velocity, pressure) and safety (e.g., thermal stability, low sensitivity to impact). nih.gov Heterocyclic compounds rich in nitrogen, such as imidazoles and benzimidazoles, are attractive frameworks for energetic materials due to their high positive heats of formation. mdpi.comnih.gov
The introduction of oxygen-containing groups, such as nitro groups (—NO₂), is a primary strategy to improve the oxygen balance of an energetic molecule, leading to more complete and powerful combustion. The this compound molecule is notable for containing oxygen atoms within its furan ring and, crucially, in the N-hydroxy group. This inherent oxygen content contributes positively to its oxygen balance even without nitration. Fused ring structures are also known to increase the density and thermal stability of energetic materials. mdpi.com While the target compound itself is not a fused-ring system, its potential as a precursor for creating denser, polycyclic energetic materials is significant. Theoretical studies on nitro-substituted benzimidazoles confirm that increasing the number of nitro groups can enhance explosive properties, although it may decrease thermal stability. nih.gov The N-hydroxy group in the target compound could offer a pathway to high energy density while maintaining better stability compared to heavily nitrated analogues.
Catalysis and Ligand Design
The imidazole ring contains two nitrogen atoms with lone pairs of electrons, making them excellent coordinating atoms for metal ions. nih.gov This property is central to the function of many metalloenzymes and has been exploited in the design of synthetic catalysts. Benzimidazole derivatives are widely used as ligands in coordination chemistry and catalysis, forming stable complexes with a variety of transition metals. researchgate.net
The structure of this compound offers multiple potential coordination sites: the imine nitrogen of the imidazole ring, the oxygen of the N-hydroxy group, and potentially the oxygen of the furan ring. This multi-dentate character could enable the formation of highly stable and structurally defined metal complexes. Such complexes could find applications in various catalytic transformations, including oxidation, reduction, and cross-coupling reactions. The ability to tune the electronic properties of the ligand by modifying the furan or benzo rings provides a mechanism for fine-tuning the catalytic activity of the corresponding metal complex. The use of imidazole-containing polymers as metal-complexing agents highlights the versatility of this scaffold in materials designed for catalytic or separation applications. researchgate.net
N-Oxides as Ligands in Metal-Catalyzed Reactions
Heterocyclic N-oxides are recognized as effective ligands in a variety of metal-catalyzed reactions. The oxygen atom of the N-oxide group is a strong electron-pair donor, capable of coordinating with metal centers and influencing their catalytic activity. nih.gov In compounds like this compound, the N-oxide can act as a monodentate ligand, or potentially in concert with the nitrogen atom of the imidazole ring, to form stable complexes with transition metals. researchgate.netearthlinepublishers.com
The electronic properties of the furan ring at the 2-position can modulate the electron density on the benzimidazole system, thereby fine-tuning the donor properties of the N-oxide oxygen. This ability to modify the ligand's electronic environment is crucial for optimizing catalytic processes. Metal complexes derived from benzimidazole ligands have been explored for their catalytic potential, and the introduction of an N-oxide functionality is a logical extension for developing new catalytic systems. researchgate.netearthlinepublishers.com
Potential in Asymmetric Catalysis with Optically Active N-Oxides
Chiral N-oxides have emerged as powerful tools in asymmetric catalysis, serving as both organocatalysts and chiral ligands for metal complexes. nih.govencyclopedia.pub They are particularly effective in activating organosilicon reagents, such as allyltrichlorosilanes, for enantioselective additions to aldehydes. nih.govresearchgate.net The high affinity of the N-oxide oxygen for silicon is a key factor in this activation. nih.govresearchgate.net
If this compound were to be synthesized in an optically active form, for instance by introducing a chiral center in a substituent or by resolving atropisomers, it could serve as a precursor to novel chiral catalysts. Chiral C₂-symmetric bis(imidazole-N-oxides) have shown promise in the enantioselective allylation of aromatic aldehydes. researchgate.net The specific steric and electronic contributions of the furan-3-yl group would be expected to influence the stereochemical outcome of such reactions, potentially offering unique selectivity profiles.
Corrosion Inhibition Research: Mechanistic and Theoretical Aspects
Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. rsc.orgnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. nih.govjmaterenvironsci.com
Adsorption Behavior on Metal Surfaces
The corrosion inhibition action of benzimidazole derivatives involves their adsorption onto the metal surface. jmaterenvironsci.com This adsorption can occur through several interaction modes:
Physisorption: Involving electrostatic interactions between the charged metal surface and the protonated inhibitor molecule.
Chemisorption: Involving the sharing of electrons between the heteroatoms (N, O) and vacant d-orbitals of the metal, as well as the interaction of π-electrons from the aromatic rings with the metal surface. nih.gov
For this compound, the presence of the benzimidazole ring, the furan ring, and the N-oxide group provides multiple active sites for adsorption. The nitrogen atoms, the oxygen atom, and the π-electron systems of both heterocyclic rings can contribute to the formation of a stable, protective film on the metal. nih.govjmaterenvironsci.com The adsorption process for such inhibitors is often found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. acs.orgtandfonline.com
Theoretical Correlations with Inhibitory Efficacy
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the molecular structure of an inhibitor and its performance. electrochemsci.orgacs.org Several key parameters are used to predict inhibitory efficacy:
| Parameter | Description | Implication for Inhibition |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO value suggests a greater ability to accept electrons from the metal, strengthening the inhibitor-metal bond. |
| ΔE (Energy Gap) | The difference between ELUMO and EHOMO | A smaller energy gap generally correlates with higher reactivity of the molecule, which can lead to more effective adsorption. |
| Dipole Moment (μ) | A measure of the polarity of the molecule | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. |
This table is illustrative of the parameters used in theoretical corrosion studies.
For this compound, DFT calculations would likely reveal that the electron-rich furan ring, the benzimidazole system, and the polar N-oxide group contribute to favorable EHOMO and ELUMO values, promoting strong adsorption. electrochemsci.orgresearchgate.net Mulliken charge analysis and electrostatic potential (ESP) mapping would identify the nitrogen and oxygen atoms as the primary sites for interaction with the metal surface. nih.govrsc.org
Development of Functional Materials: Synthetic Aspects for UV Filters and Radical Scavengers
The benzimidazole scaffold is a key component in several commercially available UV filters. encyclopedia.pubmdpi.com The modern trend in sunscreen development is toward multifunctional compounds that not only absorb UV radiation but also possess antioxidant properties to combat the reactive oxygen species (ROS) generated by UV exposure. researchgate.netsemanticscholar.org
The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a corresponding carboxylic acid or aldehyde. mdpi.com For this compound, a plausible synthetic route would involve the condensation of an o-phenylenediamine with furan-3-carboxylic acid or furan-3-carbaldehyde, followed by an oxidation step to form the N-oxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
